molecular formula C24H19FN4S B287207 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287207
M. Wt: 414.5 g/mol
InChI Key: ZWCNLJMFYXGERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained considerable attention in scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as topoisomerase IIα. Additionally, it has been shown to inhibit the production of certain cytokines that are involved in inflammation, such as TNF-α.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to inhibit cancer cell growth and inflammation. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research involving 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for cancer and inflammatory diseases. Additionally, it may be useful to study its potential in other applications, such as in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluoro-4'-iodobiphenyl with 4-methylbenzenethiol in the presence of potassium carbonate to obtain 2-fluoro-4'-(4-methylphenylthio)biphenyl. This intermediate is then reacted with ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate to obtain the final product.

Scientific Research Applications

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases.

properties

Product Name

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C24H19FN4S

Molecular Weight

414.5 g/mol

IUPAC Name

6-[1-(3-fluoro-4-phenylphenyl)ethyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H19FN4S/c1-15-8-10-18(11-9-15)22-26-27-24-29(22)28-23(30-24)16(2)19-12-13-20(21(25)14-19)17-6-4-3-5-7-17/h3-14,16H,1-2H3

InChI Key

ZWCNLJMFYXGERC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C(C)C4=CC(=C(C=C4)C5=CC=CC=C5)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C(C)C4=CC(=C(C=C4)C5=CC=CC=C5)F

Origin of Product

United States

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